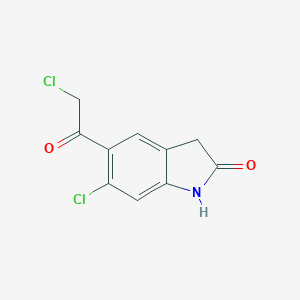

5-Chloroacetyl-6-chlorooxindole

Número de catálogo B019021

Peso molecular: 244.07 g/mol

Clave InChI: LWWVMDRRHHCTMZ-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US07777037B2

Procedure details

A mixture of 750 ml of dichloromethane, 150 g of 6-chlorooxindole, 161.6 g of chloroacetyl chloride and 477.2 g of aluminium chloride was refluxed for 9.5 hours. The reaction mass was quenched into a mixture of crushed ice and 135 ml of hydrochloric acid. The formed solid was filtered, and the wet compound was washed with water. The wet compound was dissolved in 3525 ml acetic acid by heating to 70 to 80° C., then carbon was added and the mixture was stirred briefly at the same temperature, and the carbon was removed by filtration and washed with 15 ml of acetic acid. The filtrate was allowed to cool to about 20° C. for solid formation. The solid was filtered, washed three times with 600 ml of water, and then dried to yield 148.5 g of the title compound.

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[O:11])[NH:8]2)=[CH:4][CH:3]=1.[Cl:12][CH2:13][C:14](Cl)=[O:15].[Cl-].[Al+3].[Cl-].[Cl-]>ClCCl>[Cl:12][CH2:13][C:14]([C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:2]=1[Cl:1])[NH:8][C:7](=[O:11])[CH2:6]2)=[O:15] |f:2.3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

150 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C2CC(NC2=C1)=O

|

|

Name

|

|

|

Quantity

|

161.6 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(=O)Cl

|

|

Name

|

|

|

Quantity

|

477.2 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Al+3].[Cl-].[Cl-]

|

|

Name

|

|

|

Quantity

|

750 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

75 (± 5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred briefly at the same temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was refluxed for 9.5 hours

|

|

Duration

|

9.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mass was quenched into a mixture of crushed ice and 135 ml of hydrochloric acid

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The formed solid was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the wet compound was washed with water

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The wet compound was dissolved in 3525 ml acetic acid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

carbon was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the carbon was removed by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 15 ml of acetic acid

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to about 20° C. for solid formation

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed three times with 600 ml of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCC(=O)C=1C=C2CC(NC2=CC1Cl)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 148.5 g | |

| YIELD: CALCULATEDPERCENTYIELD | 68% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |